2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
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Overview
Description
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include refluxing the reactants in suitable solvents and purifying the products through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Industry: It is explored for its use in developing new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response . The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Morpholin-1-ylsulfonyl)phenyl)benzo[d]thiazole: Similar in structure but contains a morpholine ring instead of a piperidine ring.
2-(4-(Piperidin-1-yl)phenyl)benzo[d]thiazole: Lacks the sulfonyl group, which may affect its biological activity and chemical properties.
Uniqueness
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is unique due to its specific combination of a piperidine ring and a sulfonyl group attached to the benzothiazole core
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,20-12-4-1-5-13-20)15-10-8-14(9-11-15)18-19-16-6-2-3-7-17(16)23-18/h2-3,6-11H,1,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJARRRMIPTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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